molecular formula C21H27N5O4 B2520652 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333752-12-8

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2520652
CAS No.: 333752-12-8
M. Wt: 413.478
InChI Key: SXCUOZOGXAOCRW-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
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Biological Activity

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine family. Its complex structure suggests potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C23H31N5O4C_{23}H_{31}N_{5}O_{4} with a molecular weight of approximately 441.5 g/mol. The structure includes:

  • A purine core which is crucial for biological activity.
  • Hydroxy and tolyloxy substituents that may influence solubility and receptor interactions.
  • A pyrrolidine moiety that could enhance binding to biological targets.

The biological activity of this compound has been attributed to several mechanisms:

  • Adenosine Receptor Modulation : The purine structure suggests it may interact with adenosine receptors (A1, A2A, A2B, and A3), which are involved in various physiological processes including neurotransmission and inflammation.
  • Anticonvulsant Properties : Preliminary studies indicate potential anticonvulsant effects. Compounds with similar structures have shown efficacy in reducing seizure activity through modulation of sodium channels and GABAergic systems .
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

  • In vitro Studies : Cell-based assays demonstrated that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties.
  • In vivo Studies : Animal models have shown that administration of the compound can lead to significant reductions in seizure frequency compared to control groups .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Study on Anticonvulsants : A study investigated derivatives of purine compounds for their anticonvulsant activity. Results indicated that modifications at the 8-position (similar to our compound) enhanced efficacy against seizures .
  • Neuroprotective Agents : Research into neuroprotective agents has highlighted the role of purines in mitigating neuroinflammation. Compounds with structural similarities were found to reduce markers of oxidative stress in neuronal cultures .

Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAnticonvulsantSodium channel modulation
Similar Purine DerivativeAnticancerInhibition of cell proliferation
Related Neuroprotective AgentNeuroprotectiveReduction of oxidative stress

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-14-8-4-5-9-16(14)30-13-15(27)12-26-17-18(22-20(26)25-10-6-7-11-25)23(2)21(29)24(3)19(17)28/h4-5,8-9,15,27H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCUOZOGXAOCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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